Methyl pyridin-2-ylcarbamate

Nicotinic Acetylcholine Receptors Neuropharmacology Addiction Research

Researchers studying nicotine addiction or metabolic disorders require selective probes with validated in vivo efficacy. Methyl pyridin-2-ylcarbamate addresses this need directly. - α3β4 nAChR antagonism: IC50 = 1.8 nM - DAT/NET inhibition: IC50 = 658/443 nM - In vivo efficacy: ED50 = 1.2 mg/kg (tail-flick assay) Benchmark-grade pyridinyl carbamate intermediate for HSL inhibition studies. Available in research quantities with global expedited shipping.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 6269-23-4
Cat. No. B3355514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyridin-2-ylcarbamate
CAS6269-23-4
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC=N1
InChIInChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
InChIKeyXEVGBKYKRAHUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl pyridin-2-ylcarbamate: Compound Overview


Methyl pyridin-2-ylcarbamate (CAS 6269-23-4), also known as methyl N-(pyridin-2-yl)carbamate, is a heterocyclic carbamate ester (C7H8N2O2, MW 152.15) . It features a pyridine ring substituted at the C2 position with a methyl carbamate moiety [1]. This compound serves as a critical intermediate in medicinal chemistry and organometallic synthesis and has demonstrated notable biological activities, including potent antagonism at neuronal nicotinic acetylcholine receptors (nAChRs) and inhibition of hormone-sensitive lipase (HSL) [2][3].

Neuropharmacology α3β4 nAChR antagonist tool compound
Monoamine Research Dual DAT/NET inhibitor probe
Metabolic Studies HSL inhibitor scaffold for enzymology
Synthesis Catalyst-free carbamate preparation workflow

Uniqueness of Methyl pyridin-2-ylcarbamate


The pyridinyl carbamate scaffold is highly modular, with substituents on the ester moiety and the pyridine ring profoundly influencing pharmacological target engagement, potency, and selectivity [1]. Methyl pyridin-2-ylcarbamate occupies a distinct pharmacological space due to its specific methyl ester group and unsubstituted pyridine ring, which confer a unique combination of potent nAChR antagonism, HSL inhibition, and synthetic versatility [2][3]. Substituting this compound with other pyridinyl carbamates, such as the ethyl, tert-butyl, or phenyl analogs, will likely result in significantly altered biological activity and synthetic utility, as detailed in the quantitative evidence below .

Ester Sensitivity
Replacing the methyl ester with ethyl or tert-butyl may shift α3β4 nAChR selectivity and potency profile
Ring Dependency
Unsubstituted pyridine ring is key for balanced DAT/NET inhibition; substitution may unbalance reuptake profile
Synthetic Route
Catalyst-free method is scaffold-limited; not all carbamate analogs are accessible via the same green route

Methyl pyridin-2-ylcarbamate: Key Evidence


Potent α3β4 nAChR Antagonism

Methyl pyridin-2-ylcarbamate exhibits potent antagonism at the human α3β4 neuronal nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM [1]. This potency is approximately 6.7-fold greater than its activity at the α4β2 nAChR subtype (IC50 = 12 nM) [1]. In contrast, other known α3β4 antagonists like methadone exhibit IC50 values in the micromolar range (1.9 μM) [2], while picrotoxin shows even weaker antagonism (IC50 = 96.1 μM) [3].

α3β4 nAChR Antagonism
Context-dependent
IC50 1.8 nM (human α3β4) vs. Methadone 1.9 μM, Picrotoxin 96.1 μM
Supports α3β4 nAChR tool compound use
Cross-study comparison; cell-type conditions differ
Nicotinic Acetylcholine Receptors Neuropharmacology Addiction Research

Dopamine & Norepinephrine Transporter Inhibition

Methyl pyridin-2-ylcarbamate inhibits the human dopamine transporter (DAT) with an IC50 of 658 nM and the human norepinephrine transporter (NET) with an IC50 of 443 nM [1]. This dual reuptake inhibition profile is distinct from selective DAT inhibitors like GBR 12909 (IC50 = ~10 nM) and more closely resembles that of bupropion (IC50 DAT = ~500 nM, NET = ~1,800 nM) [2][3].

DAT/NET Inhibition
Context-dependent
DAT IC50 658 nM, NET IC50 443 nM (human HEK293)
Balanced dual reuptake inhibitor profile
Bupropion shows DAT/NET ~500/1800 nM for context
Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Monoamine Reuptake

In Vivo Efficacy in Nicotine Models

In mouse models of nicotine dependence, methyl pyridin-2-ylcarbamate demonstrated significant in vivo efficacy. It inhibited nicotine-induced antinociception with an effective dose (ED50) of 15 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay) after subcutaneous administration [1]. This is comparable to the clinically used smoking cessation aid varenicline, which shows similar efficacy in these models but with a different mechanism (partial agonist vs. antagonist) [2].

Nicotine-Dependence Model
Class-level
ED50 15 mg/kg (hotplate), 1.2 mg/kg (tail-flick) in mice, s.c.
Reported in vivo nicotine-response inhibition
Comparable to varenicline in tail-flick model; class-level inference
Smoking Cessation Nicotine Dependence Behavioral Pharmacology

Hormone-Sensitive Lipase (HSL) Inhibition

Pyridinyl carbamates, including methyl pyridin-2-ylcarbamate, are disclosed as potent inhibitors of hormone-sensitive lipase (HSL) [1]. While specific IC50 values for this exact compound are not publicly disclosed in the patent literature, the patent family claims that compounds of this class exhibit specific inhibition of the lipolytic activity of HSL, which is expected to decrease plasma free fatty acid (FFA) levels [2]. This mechanism is distinct from other HSL inhibitors like nicotinic acid, which acts via different pathways and has severe side effects [3].

HSL Inhibition (Class)
Class-level
Pyridinyl carbamate class inhibits HSL; may lower plasma FFA
Supports HSL inhibitor research tool development
Specific IC50 not disclosed; patent-level evidence
Hormone-Sensitive Lipase Metabolic Disorders Insulin Resistance

Catalyst-Free Carbamate Formation

Methyl pyridin-2-ylcarbamate can be synthesized via a catalyst-free method from the corresponding hetaryl urea and alcohol, yielding the product in high purity without the need for transition metal catalysts [1]. This approach contrasts with traditional syntheses of similar carbamates, which often rely on phosgene derivatives or metal catalysts, increasing cost and environmental impact .

Catalyst-Free Synthesis
Head-to-head
Urea + alcohol route, no transition metals, high purity
Enables sustainable carbamate preparation
Eliminates phosgene and metal catalysts
Synthetic Methodology Green Chemistry Medicinal Chemistry

Methyl pyridin-2-ylcarbamate: Research & Industrial Applications


nAChR Subtype Profiling Tool

Leveraging its potent and selective antagonism of α3β4 nAChRs (IC50 = 1.8 nM) [1], this compound is ideally suited for electrophysiological and pharmacological studies aimed at dissecting the roles of specific nAChR subtypes in neuronal signaling, addiction, and neurodegenerative diseases.

Smoking Cessation Drug Discovery

Its dual inhibition of DAT (IC50 = 658 nM) and NET (IC50 = 443 nM) [1], combined with demonstrated in vivo efficacy in nicotine-induced behavioral models (ED50 = 1.2 mg/kg in tail-flick assay) [1], positions it as a promising starting point for developing novel pharmacotherapies for nicotine dependence.

HSL Assay Reference Inhibitor

As a member of the pyridinyl carbamate class known to inhibit HSL [2], this compound can serve as a benchmark for evaluating novel HSL inhibitors in enzymatic and cellular assays, particularly in the context of metabolic disorder research.

Sustainable Carbamate Synthesis

The catalyst-free synthetic route from hetaryl ureas [3] offers a greener, more cost-effective method for producing methyl pyridin-2-ylcarbamate and related carbamates at scale, making it attractive for industrial applications where process sustainability is a priority.

Application
Selection Property
Validation Focus
α3β4 nAChR subtype studies
nAChR antagonist selectivity
Subtype-specific electrophysiology
Nicotine-dependence behavioral pharmacology
DAT/NET dual inhibition profile
In vivo nicotine-response models
Metabolic enzyme research
HSL inhibitor scaffold
Enzymatic assay benchmarking
Sustainable carbamate synthesis
Catalyst-free synthetic route
Process sustainability and scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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